

Synthesis and Characterization of Pyrazinamide-¹³C,¹⁵N: A Technical Guide

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Compound of Interest

Compound Name: Pyrazinamide-¹³C,¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isotopically labeled **Pyrazinamide-¹³C,¹⁵N**. This labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis and enabling detailed mechanistic investigations. This document outlines a proposed synthetic route and details the expected analytical characterization of the final product.

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis treatment. Understanding its metabolic fate is crucial for optimizing therapy and overcoming drug resistance. The use of stable isotope-labeled (SIL) pyrazinamide, specifically with ¹³C and ¹⁵N, allows for precise differentiation from the unlabeled drug in biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details a feasible synthetic pathway and the comprehensive characterization of Pyrazinamide-¹³C,¹⁵N.

Proposed Synthesis of Pyrazinamide-¹³C,¹⁵N

The synthesis of Pyrazinamide-¹³C,¹⁵N can be approached through a multi-step process starting from commercially available labeled precursors. A plausible synthetic route is outlined below, involving the construction of the labeled pyrazine ring followed by the formation of the carboxamide group.

Experimental Protocol: Synthesis

Step 1: Synthesis of $^{13}\text{C}_2$ -labeled 2,3-diaminopropionitrile

This step would involve standard organic synthesis methodologies to create a key precursor with the desired carbon isotopes.

Step 2: Cyclization to form $^{13}\text{C}_2$ -2-aminopyrazine

The labeled diaminopropionitrile would then be cyclized to form the pyrazine ring.

Step 3: Diazotization and Cyanation to yield $^{13}\text{C}_2$ -pyrazine-2-carbonitrile

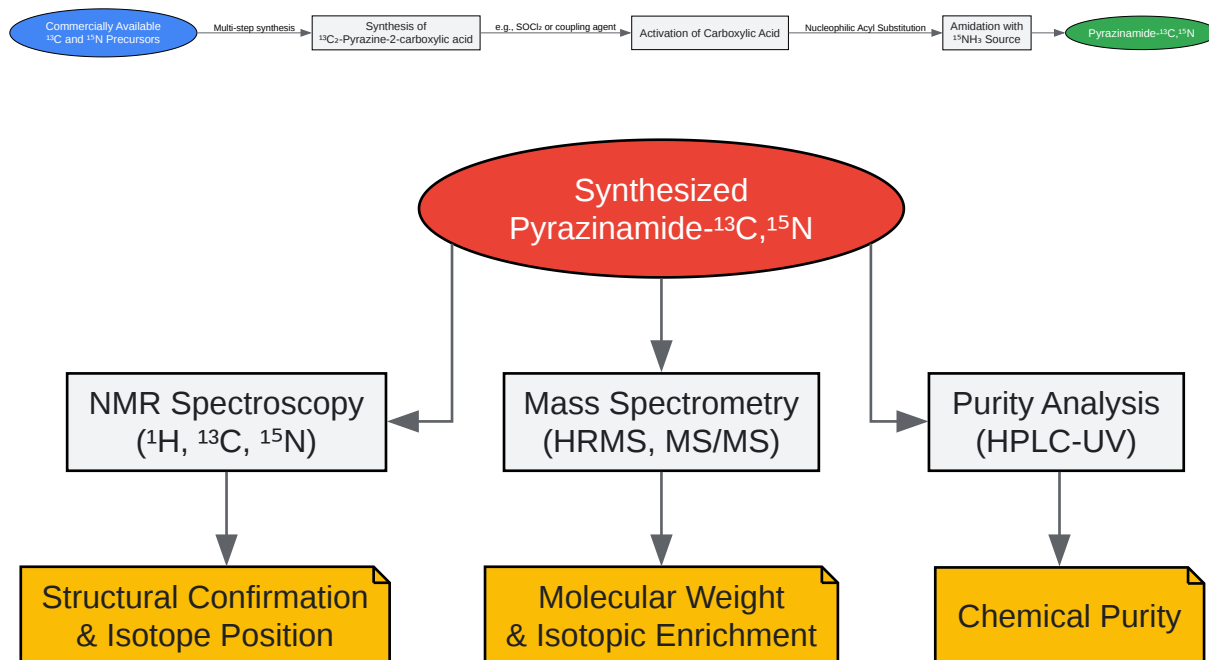
The amino group on the pyrazine ring is converted to a nitrile, which is a precursor to the carboxylic acid.

Step 4: Hydrolysis to $^{13}\text{C}_2$ -pyrazine-2-carboxylic acid

The nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Step 5: Amide formation to yield Pyrazinamide- $^{13}\text{C},^{15}\text{N}$

The final step involves the coupling of the labeled carboxylic acid with a ^{15}N -labeled ammonia source.



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